molecular formula C28H37N3O3 B130684 Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- CAS No. 145131-53-9

Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-

Cat. No. B130684
M. Wt: 463.6 g/mol
InChI Key: CCMPMRJQRHUYCX-UHFFFAOYSA-N
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Description

Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-, commonly known as BI 1356, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is an enzyme that plays a crucial role in the regulation of glucose homeostasis by cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). BI 1356 has shown promising results in the treatment of type 2 diabetes mellitus (T2DM) by increasing the secretion of insulin and suppressing the secretion of glucagon.

Mechanism Of Action

BI 1356 acts by inhibiting Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- enzyme, which in turn increases the levels of incretin hormones such as GLP-1 and GIP. GLP-1 and GIP stimulate the secretion of insulin and suppress the secretion of glucagon, leading to improved glycemic control.

Biochemical And Physiological Effects

BI 1356 has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion. BI 1356 also improves beta-cell function and insulin sensitivity. In addition, BI 1356 has been shown to reduce inflammation and oxidative stress, which are associated with the development of T2DM.

Advantages And Limitations For Lab Experiments

BI 1356 is a potent and selective inhibitor of Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- enzyme, making it an ideal tool for studying the role of Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- in glucose homeostasis. However, BI 1356 has a short half-life, which can limit its use in long-term studies. In addition, BI 1356 is not suitable for studying the effects of other Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- substrates such as neuropeptide Y.

Future Directions

Future research on BI 1356 could focus on its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. In addition, further studies could investigate the long-term safety and efficacy of BI 1356 in the treatment of T2DM. Finally, studies could investigate the potential use of BI 1356 in combination with other antidiabetic drugs to improve glycemic control in patients with T2DM.
Conclusion:
BI 1356 is a potent and selective inhibitor of Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- enzyme that has shown promising results in the treatment of T2DM. BI 1356 acts by increasing insulin secretion and reducing glucagon secretion, leading to improved glycemic control. BI 1356 has potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Further research is needed to investigate the long-term safety and efficacy of BI 1356, as well as its potential use in combination with other antidiabetic drugs.

Synthesis Methods

BI 1356 is synthesized by a multi-step process that involves the coupling of various intermediates. The synthesis starts with the protection of the amine group of the indole derivative using Boc2O. The protected indole derivative is then coupled with the cyclopentyl derivative using EDCI/HOBt as coupling agents. The resulting intermediate is then deprotected using TFA to obtain the final product, BI 1356.

Scientific Research Applications

BI 1356 has been extensively studied for its therapeutic potential in the treatment of T2DM. Clinical trials have shown that BI 1356 is effective in improving glycemic control in patients with T2DM. BI 1356 has also been studied for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

properties

CAS RN

145131-53-9

Product Name

Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-

Molecular Formula

C28H37N3O3

Molecular Weight

463.6 g/mol

IUPAC Name

1-[2,6-di(propan-2-yloxy)phenyl]-3-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea

InChI

InChI=1S/C28H37N3O3/c1-19(2)33-24-13-10-14-25(34-20(3)4)26(24)30-27(32)29-18-28(15-8-9-16-28)22-17-31(5)23-12-7-6-11-21(22)23/h6-7,10-14,17,19-20H,8-9,15-16,18H2,1-5H3,(H2,29,30,32)

InChI Key

CCMPMRJQRHUYCX-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C

Other CAS RN

145131-53-9

synonyms

3-(2,6-dipropan-2-yloxyphenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]m ethyl]urea

Origin of Product

United States

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